molecular formula C10H10Cl2N2 B5861958 6-(2,6-dichlorophenyl)-1,5-diazabicyclo[3.1.0]hexane

6-(2,6-dichlorophenyl)-1,5-diazabicyclo[3.1.0]hexane

Cat. No.: B5861958
M. Wt: 229.10 g/mol
InChI Key: MPYAFRMNCKUHHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,6-Dichlorophenyl)-1,5-diazabicyclo[310]hexane is a heterocyclic compound that features a bicyclic structure with nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-dichlorophenyl)-1,5-diazabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors. One common method includes the metal-catalyzed cyclization of enynes, which provides the formation of both rings simultaneously in a single reaction . This method utilizes easily accessible starting materials and can be performed under relatively mild conditions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of advanced catalytic processes to ensure high yield and purity. For instance, the use of phase transfer catalysts in esterification reactions has been shown to be effective in producing related compounds with high efficiency and low environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(2,6-Dichlorophenyl)-1,5-diazabicyclo[3.1.0]hexane can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or alcohols, while reduction reactions can produce amines or hydrocarbons.

Scientific Research Applications

6-(2,6-Dichlorophenyl)-1,5-diazabicyclo[3.1.0]hexane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 6-(2,6-dichlorophenyl)-1,5-diazabicyclo[3.1.0]hexane exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,6-Dichlorophenyl)-1,5-diazabicyclo[3.1.0]hexane is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability and reactivity, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

6-(2,6-dichlorophenyl)-1,5-diazabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2/c11-7-3-1-4-8(12)9(7)10-13-5-2-6-14(10)13/h1,3-4,10H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYAFRMNCKUHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(N2C1)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.